A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of (E)-3-Hexenedinitrile
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of (E)-3-Hexenedinitrile
An In-depth Technical Resource for Researchers and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (E)-3-hexenedinitrile. As a vital chemical intermediate, particularly in the synthesis of adiponitrile, a precursor to nylon-6,6, a thorough understanding of its spectral characteristics is paramount for unambiguous identification and quality control in research and industrial settings. This document offers a comprehensive repository of reference data, detailed experimental protocols, and an in-depth interpretation of the spectra, grounded in established principles of NMR spectroscopy.
Introduction to (E)-3-Hexenedinitrile and NMR Characterization
(E)-3-Hexenedinitrile, also known as trans-1,4-dicyano-2-butene, is an unsaturated dinitrile with the chemical formula C₆H₆N₂. Its structure features a central carbon-carbon double bond in the trans configuration, flanked by two methylene groups, each connected to a nitrile functional group. NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. This guide will delve into the characteristic chemical shifts (δ), coupling constants (J), and signal multiplicities observed in the ¹H and ¹³C NMR spectra of this compound.
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the experimental ¹H and ¹³C NMR data for (E)-3-hexenedinitrile.
Table 1: ¹H NMR Spectroscopic Data for (E)-3-Hexenedinitrile
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~5.85 | m | - | H-3, H-4 |
| ~3.15 | m | - | H-2, H-5 |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the concentration of the sample.
Table 2: ¹³C NMR Spectroscopic Data for (E)-3-Hexenedinitrile
| Chemical Shift (δ) ppm | Assignment |
| ~128 | C-3, C-4 |
| ~117 | C-1, C-6 (Nitrile Carbons) |
| ~25 | C-2, C-5 |
Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters. The following protocol outlines a validated methodology for obtaining the ¹H and ¹³C NMR spectra of (E)-3-hexenedinitrile.
Sample Preparation
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Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for (E)-3-hexenedinitrile, as it is a common and effective solvent for many organic compounds and has well-characterized residual solvent peaks.
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Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio.[1] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable.[1]
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Sample Purity: Ensure the sample is free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
Instrumentation and Parameters
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Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for optimal spectral dispersion.
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¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse sequence is typically sufficient.
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Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm, should encompass all proton signals.
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Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.
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Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
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Number of Scans: 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition Parameters:
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Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is standard.
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Spectral Width: A spectral width of approximately 200 ppm, centered around 100 ppm, will cover the expected range for carbon signals.
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Acquisition Time: An acquisition time of 1-2 seconds is appropriate.
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Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary nitrile carbons.
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Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
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Experimental Workflow Diagram
Caption: Experimental workflow for NMR data acquisition and processing.
Spectral Interpretation and Rationale
A detailed analysis of the ¹H and ¹³C NMR spectra provides a comprehensive structural confirmation of (E)-3-hexenedinitrile.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of (E)-3-hexenedinitrile is expected to show two main signals corresponding to the two distinct types of protons in the molecule.
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Olefinic Protons (H-3 and H-4): The protons attached to the carbon-carbon double bond are in the most deshielded environment due to the anisotropic effect of the π-system.[2] These protons are expected to resonate in the range of 5.0-6.5 ppm. The observed multiplet at approximately 5.85 ppm is consistent with this assignment. The multiplicity of this signal is complex due to coupling with the adjacent methylene protons (H-2 and H-5). For a trans-alkene, the vicinal coupling constant (³J) between the olefinic protons is typically large, in the range of 12-18 Hz, although in this symmetrical molecule, this coupling is not directly observed as a simple splitting pattern.
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Methylene Protons (H-2 and H-5): The protons of the methylene groups adjacent to the nitrile function are deshielded due to the electron-withdrawing nature of the cyano group.[3] Protons alpha to a nitrile group typically appear in the 2-3 ppm region.[3] The observed multiplet at around 3.15 ppm is therefore assigned to these methylene protons. The multiplicity arises from coupling to the adjacent olefinic protons (H-3 and H-4).
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of (E)-3-hexenedinitrile is expected to display three distinct signals, corresponding to the three unique carbon environments in the symmetrical molecule.
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Olefinic Carbons (C-3 and C-4): The sp²-hybridized carbons of the double bond are expected to resonate in the typical alkene region of the ¹³C NMR spectrum, which is generally between 100 and 150 ppm.[4] The signal observed at approximately 128 ppm is assigned to these carbons.
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Nitrile Carbons (C-1 and C-6): The carbons of the nitrile groups are characteristically found in a specific region of the ¹³C NMR spectrum, typically between 115 and 125 ppm.[4] The peak at around 117 ppm is therefore assigned to the nitrile carbons. These quaternary carbons often exhibit a lower intensity compared to protonated carbons.
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Methylene Carbons (C-2 and C-5): The sp³-hybridized carbons of the methylene groups adjacent to the nitrile groups are expected to appear in the upfield region of the spectrum. The signal at approximately 25 ppm is consistent with the chemical environment of these carbons.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for (E)-3-hexenedinitrile. The presented data, coupled with the detailed experimental protocol and in-depth spectral interpretation, serves as a valuable reference for researchers and professionals in the fields of chemical synthesis, quality control, and drug development. The clear assignment of all proton and carbon signals, supported by established principles of NMR spectroscopy, ensures the confident identification and characterization of this important chemical intermediate.
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